molecular formula C11H8ClN B13039171 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile CAS No. 2089648-84-8

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile

Cat. No.: B13039171
CAS No.: 2089648-84-8
M. Wt: 189.64 g/mol
InChI Key: JRLUFJYDQLYCQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile typically involves the chlorination of 3,4-dihydronaphthalene-2-carbonitrile. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products. Its reactivity and selectivity are attributed to the presence of the chloro and nitrile groups, which influence its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile
  • 6-Methoxy-3,4-dihydronaphthalene-2-carbonitrile
  • 6-Chloro-2-tetralone

Uniqueness

6-Chloro-3,4-dihydronaphthalene-2-carbonitrile is unique due to its specific reactivity and selectivity, which make it a valuable building block in chemical syntheses. Its chloro and nitrile groups provide distinct chemical properties compared to similar compounds, allowing for diverse applications in research and industry .

Properties

CAS No.

2089648-84-8

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

IUPAC Name

6-chloro-3,4-dihydronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H8ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2

InChI Key

JRLUFJYDQLYCQY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C=C1C#N

Origin of Product

United States

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